4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines various functional groups, including a triazole ring, a furan ring, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the reaction of the furan intermediate with 4-chloro-3-methylphenol in the presence of a suitable catalyst.
Formation of the triazole ring: This is typically achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final assembly: The final step involves the condensation of the triazole intermediate with the furan intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activities or as a ligand for receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: An aromatic amide with similar structural features, used as an insecticide.
4-Chloro-3-ethyl-1-methyl-N- [4- (p-tolyloxy)benzyl]pyrazole-5-carboxamide: Another compound with a chlorinated phenyl group and a pyrazole ring.
Uniqueness
4-[((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, a furan ring, and a chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H17ClN4O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[(E)-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-3-16-20-21-17(25)22(16)19-9-13-4-5-14(24-13)10-23-12-6-7-15(18)11(2)8-12/h4-9H,3,10H2,1-2H3,(H,21,25)/b19-9+ |
InChI Key |
QTDVXYJVJVWGSM-DJKKODMXSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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